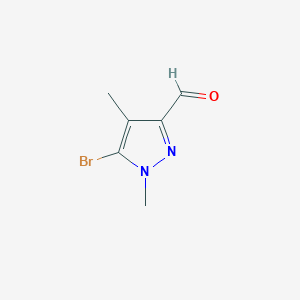

![molecular formula C11H15BrClNO B2723200 4-[(3-Bromophenyl)methyl]morpholine hydrochloride CAS No. 1158406-63-3](/img/structure/B2723200.png)

4-[(3-Bromophenyl)methyl]morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

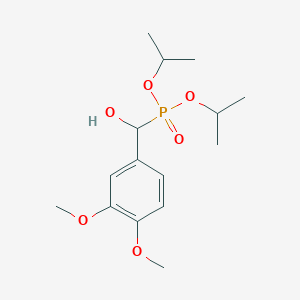

“4-[(3-Bromophenyl)methyl]morpholine hydrochloride” is a chemical compound with the molecular formula C10H13BrClNO . It has an average mass of 278.573 Da and a monoisotopic mass of 276.986908 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a bromophenyl group . The presence of bromine, a halogen, may impart unique properties to the compound, such as reactivity towards certain nucleophiles.Scientific Research Applications

Morpholino Oligomers in Gene Function Study

Morpholino oligomers have been extensively used to inhibit gene function in embryos across various model organisms. These studies demonstrate that morpholinos, likely including derivatives similar to 4-[(3-Bromophenyl)methyl]morpholine hydrochloride, provide a relatively simple and rapid method to study gene function, emphasizing their significance in developmental biology and genetic research (Heasman, 2002).

Antioxidant Activity Analysis

Research on antioxidants is crucial for understanding the mechanisms behind their protective effects against oxidative stress. Various assays have been developed to measure antioxidant activity, indicating the potential application of morpholine derivatives in assessing and enhancing the antioxidant capacity of substances. This underscores their utility in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Synthetic Routes and Chemical Analysis

Morpholine derivatives are pivotal in chemical synthesis and analysis. A study on rivaroxaban, an anticoagulant, highlighted the importance of morpholine derivatives in developing synthetic routes for pharmaceuticals, illustrating their role in industrial chemistry and pharmacology (Zhang Fu-li, 2012).

Environmental Toxicology

In environmental toxicology, understanding the impact of chemical compounds, including morpholine derivatives, on ecosystems is vital. Reviews on the toxicity of herbicides and other chemicals provide insights into the environmental fate and biological effects of such compounds, suggesting the relevance of morpholine derivatives in environmental studies and pollution control (Koch & Sures, 2018).

Pharmacological and Clinical Research

Morpholine derivatives find applications in pharmacological research, contributing to the development of novel therapeutic agents. Reviews on the chemical and pharmacological properties of morpholine and its derivatives highlight their broad spectrum of pharmacological activities, suggesting potential applications in drug discovery and development (Asif & Imran, 2019).

Mechanism of Action

Safety and Hazards

“4-[(3-Bromophenyl)methyl]morpholine hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Safety measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “4-[(3-Bromophenyl)methyl]morpholine hydrochloride” would depend on the field of interest. For instance, in medicinal chemistry, it could be explored for potential biological activity. In materials science, it could be studied for potential unique properties due to the presence of the bromophenyl group and morpholine ring .

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOPOKJXJKNBLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

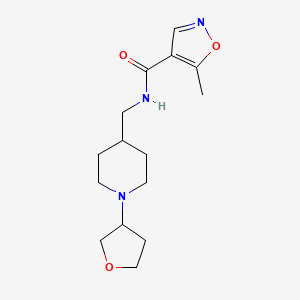

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

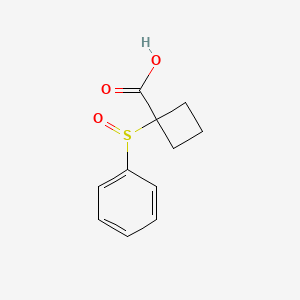

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

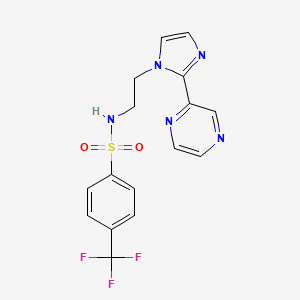

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)

![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)